2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
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Overview
Description
2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core structure, which is fused with an indole moiety. The bromine atom at the 5-position of the indole ring and the methyl group at the 3-position of the phenyl ring contribute to its unique chemical properties. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with 3-(3-methylphenyl)-4(3H)-quinazolinone in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, alternative solvents, and improved purification techniques. The scalability of the synthesis process is also a critical factor in industrial production, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The bromine atom at the 5-position of the indole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce reduced quinazolinone derivatives. Substitution reactions can introduce various functional groups at the 5-position of the indole ring, leading to a wide range of substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N’-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- 5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione
- 2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone
Uniqueness
2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific structural features, such as the presence of a bromine atom at the 5-position of the indole ring and a methyl group at the 3-position of the phenyl ring. These structural elements contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
329077-91-0 |
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Molecular Formula |
C24H16BrN3O2 |
Molecular Weight |
458.3g/mol |
IUPAC Name |
2-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C24H16BrN3O2/c1-14-5-4-6-16(11-14)28-22(26-20-8-3-2-7-17(20)24(28)30)13-19-18-12-15(25)9-10-21(18)27-23(19)29/h2-13H,1H3,(H,27,29)/b19-13- |
InChI Key |
YCXCITMUHUSPEW-UYRXBGFRSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C=C4C5=C(C=CC(=C5)Br)NC4=O |
Origin of Product |
United States |
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